molecular formula C17H10N4 B6324493 2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile CAS No. 55752-12-0

2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile

Cat. No. B6324493
CAS RN: 55752-12-0
M. Wt: 270.29 g/mol
InChI Key: BFUGWABVNQQRCX-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile, also known as Azafluoren-9-ylidenemethyl ethylene dicarbonitrile (AEDC), is a novel synthetic compound with a wide range of applications in the scientific and medical fields. AEDC is an organic compound with a nitrogen-containing heterocyclic ring that is composed of two carbon atoms and one nitrogen atom. AEDC is a colorless, odorless and non-toxic compound that is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). AEDC has been used in a variety of scientific research applications including drug delivery, gene therapy, and cell imaging.

Mechanism of Action

AEDC has been found to interact with cell membranes and proteins in a manner that allows it to be used as a drug delivery vehicle. It has been shown to interact with cell membranes through electrostatic interactions, hydrogen bonding, and van der Waals forces. It has also been found to interact with proteins through hydrophobic interactions.
Biochemical and Physiological Effects
AEDC has been found to have a range of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the delivery of therapeutic agents. It has also been found to increase the expression of certain genes involved in cell growth and differentiation. Additionally, AEDC has been found to modulate the activity of certain enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

AEDC has several advantages for use in lab experiments. It is a non-toxic compound that is soluble in polar solvents, making it easy to use in experiments. It is also stable under normal laboratory conditions and has a wide range of applications in scientific research. However, AEDC also has some limitations. It is not as stable in aqueous solutions and can be degraded over time. Additionally, it is not as effective as some other compounds for drug delivery and gene therapy applications.

Future Directions

For the use of AEDC include further research into its mechanism of action and its potential applications in the medical field. Additionally, research should be conducted into the development of more stable and effective drug delivery and gene therapy agents based on AEDC. Additionally, research should be conducted into the development of new methods for synthesizing AEDC and other related compounds. Finally, further research should be conducted into the biochemical and physiological effects of AEDC and its potential therapeutic applications.

Synthesis Methods

AEDC can be synthesized through a two-step synthesis process. The first step involves the reaction of azafluorenone with 2-aminoethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile. The second step involves the reaction of the intermediate with a suitable reducing agent such as sodium borohydride or sodium borotritide to produce the final product.

Scientific Research Applications

AEDC has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle for the delivery of therapeutic agents such as DNA and siRNA to cells. It has also been used as a gene therapy agent for the treatment of genetic diseases. AEDC has also been used in cell imaging applications for the visualization of cells and their components.

properties

IUPAC Name

(Z)-2-amino-3-(fluoren-9-ylideneamino)but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4/c18-9-15(20)16(10-19)21-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,20H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGWABVNQQRCX-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile

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